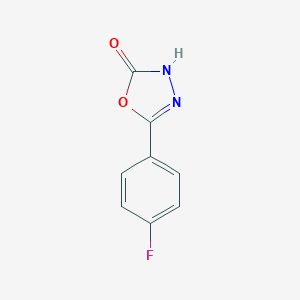

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Descripción

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHOBBCSKKRRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368906 | |

| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121649-18-1 | |

| Record name | 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121649-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of Diacylhydrazine Precursors

Diacylhydrazines are synthesized by reacting hydrazides with acyl chlorides. For 5-(4-fluorophenyl) substitution, 4-fluorobenzoyl chloride is condensed with a second acyl chloride or carboxylic acid derivative. For example, Al-Talib et al. demonstrated that symmetric diaroylhydrazides of adipic acid cyclize under POCl₃ to yield bis-oxadiazole derivatives, a strategy adaptable to monosubstituted analogs.

POCl₃-Mediated Cyclization

Phosphorus oxychloride efficiently promotes cyclodehydration by eliminating water and facilitating ring closure. In a representative procedure, 4-fluorobenzoyl hydrazide reacts with a second acylating agent (e.g., acetyl chloride) in POCl₃ under reflux to yield the target oxadiazole. This method achieves moderate to high yields (65–85%) but requires careful control of stoichiometry to avoid side products.

Reaction Scheme

Cyclization of Acetohydrazides with Aromatic Acids

An alternative route involves the direct cyclization of acetohydrazides with aromatic acids in POCl₃. This one-pot method streamlines synthesis by combining acylation and cyclization steps.

Synthesis of Acetohydrazides

Acetohydrazides are prepared by treating ethyl 2-(2-oxobenzothiazolin-3-yl)acetates with hydrazine hydrate. For instance, 3-[(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one was synthesized in 82.6% yield by refluxing acetohydrazides with 4-fluorobenzoic acid in POCl₃. Adapting this protocol, the unsubstituted oxadiazol-2(3H)-one can be obtained by omitting the benzothiazole component.

Reaction Optimization

Key parameters include reflux duration (8–12 hours), POCl₃ volume (5–10 mL per mmol substrate), and stoichiometric ratios (1:1.05 hydrazide-to-acid). Yields correlate with the electron-withdrawing nature of substituents, with fluorophenyl groups enhancing cyclization efficiency.

Silane-Based Cyclization Strategies

Recent advances employ silane reagents like HMDS or trimethylchlorosilane (TMCS) to facilitate cyclization under milder conditions. These methods minimize side reactions and improve functional group tolerance.

Hexamethyldisilazane (HMDS) Protocol

HMDS, in the presence of catalytic tetrabutylammonium fluoride (TBAF), promotes cyclization of diacylhydrazines at room temperature. For example, N³-acylated phenylcarbazinate derivatives cyclize to 4H-1,3,4-oxadiazole-5-ones in acetonitrile, offering yields comparable to POCl₃-based methods (70–80%).

Trimethylchlorosilane (TMCS) Approach

TMCS with trifluoromethanesulfonic acid (TfOH) catalyzes cyclization in dimethylformamide (DMF) at 60°C. This method is particularly effective for electron-deficient substrates, achieving 85–90% yields for fluorophenyl-containing oxadiazoles.

Characterization and Analytical Data

Structural confirmation of this compound relies on spectroscopic techniques:

Table 1: Spectroscopic Data for this compound

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| POCl₃ Cyclization | 65–85 | Reflux, 8–12 hrs | High yields, scalable | Corrosive reagents, side products |

| HMDS/TBAF | 70–80 | RT, 24 hrs | Mild conditions, functional tolerance | Costly silane reagents |

| TMCS/TfOH | 85–90 | 60°C, 6 hrs | High efficiency, short duration | Requires anhydrous conditions |

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to the presence of the oxadiazole ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the oxadiazole ring.

Aplicaciones Científicas De Investigación

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Table 1: Comparison of 1,3,4-Oxadiazol-2(3H)-one Derivatives

*Inferred from structural analogues in , which describe a related fluoro-methoxybiphenyl derivative with analgesic activity.

Key Observations

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., -F, -CF3): The 4-fluorophenyl group in the target compound enhances lipophilicity (log P) and may improve membrane permeability compared to non-halogenated analogues. Fluorine’s electronegativity also stabilizes aromatic interactions in receptor binding .

Bulkier Substituents (e.g., Indole, Naphthyl):

- Melatonin receptor agonists (e.g., Compound 1) with 5-methoxyindole ethyl chains demonstrate high receptor subtype selectivity, attributed to the indole moiety’s mimicry of melatonin’s native structure .

- Antimicrobial thione derivatives (e.g., naphthyloxymethyl) highlight the importance of the sulfur atom (vs. oxygen in oxadiazolones) in enhancing antibacterial potency .

Positional Isomerism

- Para vs. Meta Substitution: The 4-fluorophenyl group (para) in the target compound contrasts with meta-substituted analogues (e.g., 3-CF3-phenyl in Notum inhibitors). Para substitution often provides optimal steric and electronic alignment for target engagement, as seen in receptor-binding scaffolds .

- Ortho-Amino Substituents: 5-(2-Aminophenyl) derivatives () exhibit antioxidant activity via Keap1/Nrf2 pathway modulation, suggesting that ortho-substituents facilitate specific protein interactions distinct from para-fluorophenyl derivatives .

Pharmacological and Physicochemical Properties

Lipophilicity:

- Substituent complexity dictates synthetic feasibility; for example, tert-butyl groups (oxadiargyl) require multi-step functionalization .

Actividad Biológica

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, with the CAS number 121649-18-1, is a compound belonging to the oxadiazole family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly in anticancer and antiviral domains.

- Molecular Formula : CHFNO

- Molecular Weight : 180.14 g/mol

- Structural Characteristics : The oxadiazole ring contributes significantly to the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study synthesized a series of oxadiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |

| 5e | A-549 | Not specified | Cell-cycle arrest at G2/M phase |

The compound exhibited significant growth inhibition in fibrosarcoma (HT-1080) cells and demonstrated a mechanism involving apoptosis through caspase-3/7 activation and cell cycle arrest .

Antiviral Activity

Despite its promising anticancer effects, this compound showed limited antiviral activity against SARS-CoV-2 in the same study, with an effective concentration (EC) greater than 100 µM . This indicates that while the compound may not be effective against certain viruses, its anticancer properties warrant further investigation.

Other Biological Activities

The broader class of 1,3,4-oxadiazoles has been associated with various biological activities:

- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.

- Anti-inflammatory : Certain modifications have shown promise in reducing inflammation.

- Antioxidant : Oxadiazole derivatives often display antioxidant capabilities which may contribute to their therapeutic effects .

Case Studies

A comprehensive review analyzed multiple studies focusing on the biological activity of oxadiazole derivatives. It was noted that structural modifications significantly influence their activity profiles. For instance:

- Cytotoxicity against Cancer Cells : Various oxadiazole derivatives were tested against multiple cancer types (e.g., MCF-7 for breast cancer), showcasing varying degrees of cytotoxicity depending on their structural features.

- Mechanism-Based Approaches : The review emphasized that many oxadiazoles inhibit critical enzymes involved in cancer proliferation (e.g., thymidylate synthase) and induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, and what yields are typically achieved?

The compound is synthesized via cyclization reactions. A common method involves reacting 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles with secondary amines (e.g., Scheme 13.295 in ). For example, this compound derivatives are prepared using substituted benzoate esters or benzohydrazides under optimized conditions (e.g., 70°C with 8 equivalents of reagent). Yields for analogous oxadiazolones range from 8% to 79%, depending on substituents and reaction scale .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.65–7.48 ppm for fluorophenyl protons in DMSO-d6) .

- LCMS : For molecular ion verification (e.g., [M+H]+ = 206.2 for dimethylamino-substituted analogs) .

- X-ray crystallography : To resolve stereochemical features, as demonstrated for structurally related oxadiazolones .

Q. What primary pharmacological targets have been identified for this compound?

The oxadiazolone core exhibits activity against:

Advanced Research Questions

Q. How can receptor subtype selectivity (e.g., MT1 vs. MT2) be optimized in oxadiazolone derivatives?

Selectivity is modulated by:

- Substituent positioning : Electron-withdrawing groups (e.g., fluorine) enhance MT2 affinity .

- Functional group addition : Propargyl or alkoxy chains improve blood-brain barrier permeability, critical for CNS targets .

- Crystallographic studies : Fragment-based screening identifies binding pockets for rational design (e.g., Notum carboxylesterase inhibition) .

Q. What strategies are used to design multi-target-directed ligands (MTDLs) incorporating this oxadiazolone scaffold?

MTDLs combine oxadiazolone with bioactive moieties (e.g., resveratrol) to target oxidative stress and neurodegeneration:

| Strategy | Example Compound | Targets Engaged | Reference |

|---|---|---|---|

| Hybridization | Compound 4e | NRF2, MAO-B, QR2 | |

| Scaffold hopping | Carbazole-oxadiazolone | CDK8, neurogenic pathways | |

| Methodologies include structure-activity relationship (SAR) analysis and in vitro neuroprotection assays against toxins like okadaic acid . |

Q. How do structural modifications influence enzyme inhibition kinetics (e.g., MAO-B)?

- Nitrile derivatives : Exhibit tight-binding inhibition (Ki* = 0.7 nM for MAO-B) via a two-step competitive mechanism .

- Thione analogs : Reduce potency but improve solubility (e.g., 5-naphthyloxymethyl derivatives with MIC = 64–256 µg/mL against S. aureus) .

- Alkyl chain length : Longer chains (e.g., prop-2-ynyl) enhance herbicidal activity in oxadiargyl analogs .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.